molecular formula C17H13F2N3O2S B14125964 N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 1172356-94-3

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B14125964
CAS No.: 1172356-94-3
M. Wt: 361.4 g/mol
InChI Key: KUVRPZDMGXJVPL-UHFFFAOYSA-N
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Description

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The fluorinated aromatic rings are introduced through nucleophilic aromatic substitution reactions, where fluorine atoms replace hydrogen atoms on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and oxadiazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • 4-bromo-N-(4-fluorophenyl)benzamide
  • Trifluoromethyl phenyl sulfone

Uniqueness

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the presence of both fluorinated aromatic rings and an oxadiazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

1172356-94-3

Molecular Formula

C17H13F2N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide

InChI

InChI=1S/C17H13F2N3O2S/c18-12-4-6-14(7-5-12)25-9-8-15(23)20-17-22-21-16(24-17)11-2-1-3-13(19)10-11/h1-7,10H,8-9H2,(H,20,22,23)

InChI Key

KUVRPZDMGXJVPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F

Origin of Product

United States

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